molecular formula C19H15N5O5S B13363492 methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate

methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate

Cat. No.: B13363492
M. Wt: 425.4 g/mol
InChI Key: BMLXWBNTNZSKPB-UHFFFAOYSA-N
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Description

Methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure that includes a tetraazole ring, a thienyl group, and a chromene backbone, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition to introduce the tetraazole ring . The reaction conditions often involve the use of catalysts such as hydrochloric acid and solvents like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in research applications.

Scientific Research Applications

Methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate involves its interaction with various molecular targets and pathways. The compound may exert its effects through the inhibition of specific enzymes or receptors, modulation of signaling pathways, and alteration of gene expression. For example, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced production of pro-inflammatory cytokines . Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate is unique due to its combination of a chromene backbone, a tetraazole ring, and a thienyl group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C19H15N5O5S

Molecular Weight

425.4 g/mol

IUPAC Name

methyl 4-oxo-6-[[3-(tetrazol-1-yl)-3-thiophen-3-ylpropanoyl]amino]chromene-2-carboxylate

InChI

InChI=1S/C19H15N5O5S/c1-28-19(27)17-8-15(25)13-6-12(2-3-16(13)29-17)21-18(26)7-14(11-4-5-30-9-11)24-10-20-22-23-24/h2-6,8-10,14H,7H2,1H3,(H,21,26)

InChI Key

BMLXWBNTNZSKPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)NC(=O)CC(C3=CSC=C3)N4C=NN=N4

Origin of Product

United States

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